2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-3-1-2-4-17(16)26(24,25)21-13-14-7-11-22(12-8-14)18(23)15-5-9-20-10-6-15/h1-6,9-10,14,21H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNAISXKGFLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation with the bromobenzene derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, sulfoxides, sulfones, and biaryl compounds .
Scientific Research Applications
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other sulfonamide derivatives, particularly in its benzenesulfonamide backbone. Below is a comparative analysis with a closely related compound from the provided evidence (Example 53 in ):
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Differences and Implications
The isonicotinoyl-piperidinylmethyl group introduces a rigid, nitrogen-rich moiety, contrasting with Example 53’s chromen-4-one system, which is associated with kinase inhibition .
Physical Properties :
- Example 53 exhibits a moderate melting point (175–178°C), likely due to its planar chromen-4-one system enhancing crystallinity. The target compound’s melting point remains uncharacterized but could differ significantly due to its flexible piperidine ring.
Synthesis and Characterization: Both compounds utilize Suzuki-Miyaura coupling (as inferred from Example 53’s synthesis in ). However, the target compound’s isonicotinoyl group may require specialized acylation steps. Structural validation for such compounds relies on software like SHELXL and ORTEP-3 to resolve complex torsional angles in the piperidine and sulfonamide groups.
Biological Activity
2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, pharmacokinetics, and interactions with biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound reflects its complex structure, which includes a bromine atom, a sulfonamide group, and a piperidine moiety. This structure is critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of isonicotinoyl hydrazones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isonicotinoyl hydrazone derivative | Staphylococcus aureus | 64 µg/mL |
| Isonicotinoyl arylketone hydrazones | Escherichia coli | 32 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies on related sulfonamides have shown interactions with human serum albumin (HSA), affecting drug distribution and efficacy. The binding affinity of such compounds to HSA can indicate their potential therapeutic benefits.
Table 2: Binding Affinity Data
| Compound Name | Binding Constant (M^-1) | Interaction Type |
|---|---|---|
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | Static fluorescence quenching | |
| This compound | TBD | TBD |
Case Study 1: Interaction with Human Serum Albumin
A study focusing on the interaction of sulfonamide derivatives with HSA utilized multi-spectroscopic techniques to elucidate binding mechanisms. The findings suggest that the compound may alter the conformational state of HSA, enhancing its esterase activity, which could be beneficial in drug metabolism.
Case Study 2: Antitumor Activity
In vitro studies on related compounds demonstrated significant antitumor activity against various cancer cell lines. For example, complexes formed with copper(II) ions exhibited cytotoxic effects against pancreatic and gastric cancer cells, indicating a potential pathway for further investigation into the antitumor properties of this compound.
Q & A
Q. What are the key synthetic pathways for 2-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Coupling Reactions : Reacting a brominated benzenesulfonyl chloride with a piperidinylmethyl-isonicotinoyl intermediate under basic conditions (e.g., triethylamine in dichloromethane or DMF) .
- Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Temperature control (0–25°C) and inert atmosphere (argon/nitrogen) minimize side reactions like oxidation or hydrolysis. Solvent polarity adjustments (e.g., switching from DCM to DMF) can enhance reaction yields by stabilizing intermediates .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations (e.g., triclinic crystal system with space group P1, α = 74.4°, β = 69.1°, γ = 62.6°) .
- Spectroscopy :
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds across studies .
- Environmental Stability Testing : Assess compound degradation under varying pH/temperature to explain activity discrepancies (e.g., hydrolysis of the sulfonamide group at pH > 9) .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
